molecular formula C11H9BrN2O2 B8607199 3'-Bromo-2',3'-dihydro-2H,5H-spiro[imidazolidine-4,1'-indene]-2,5-dione CAS No. 93338-17-1

3'-Bromo-2',3'-dihydro-2H,5H-spiro[imidazolidine-4,1'-indene]-2,5-dione

Cat. No. B8607199
CAS RN: 93338-17-1
M. Wt: 281.10 g/mol
InChI Key: DIJAVRLNHQUMAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-Bromo-2',3'-dihydro-2H,5H-spiro[imidazolidine-4,1'-indene]-2,5-dione is a useful research compound. Its molecular formula is C11H9BrN2O2 and its molecular weight is 281.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3'-Bromo-2',3'-dihydro-2H,5H-spiro[imidazolidine-4,1'-indene]-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Bromo-2',3'-dihydro-2H,5H-spiro[imidazolidine-4,1'-indene]-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

93338-17-1

Product Name

3'-Bromo-2',3'-dihydro-2H,5H-spiro[imidazolidine-4,1'-indene]-2,5-dione

Molecular Formula

C11H9BrN2O2

Molecular Weight

281.10 g/mol

IUPAC Name

1-bromospiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione

InChI

InChI=1S/C11H9BrN2O2/c12-8-5-11(9(15)13-10(16)14-11)7-4-2-1-3-6(7)8/h1-4,8H,5H2,(H2,13,14,15,16)

InChI Key

DIJAVRLNHQUMAB-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2C13C(=O)NC(=O)N3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Spiro[imidazolidine-4,1'-indan]2,5-dione, (C.A. reg. no. 6252-98-8) (6.06 g, 30 mmol) was combined with 7.95 ml (30 mmol) bis(trimethylsilyl)trifluoroacetamide and 4.8 g (30 mmol) bromine in 50 ml chloroform and heated to reflux. Decolorization occurred during the 18 hour reaction. The reaction mixture was cooled to 25° C. and after 45 minutes stirring a solid which had crystallized was collected by filtration to give 2.45 g (29%) of crude 3'-bromo-spiro[imidazolidine-4,1'-indan]2,5-dione. The chloroform mother liquors deposited an additional 2.18 g (26% yield), mp 58°-65° C. Two grams (7.1 mmol) of material, mp 58°-65° C., was combined with 25 ml water to give a slurry. Following stirring for 22 hours the resultant solid was collected by filtration and dried to give 0.52 g (33% yield) of the title compound: mp 260°-263° C.
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7.95 mL
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4.8 g
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50 mL
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